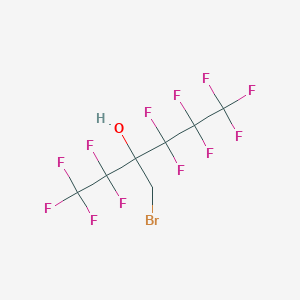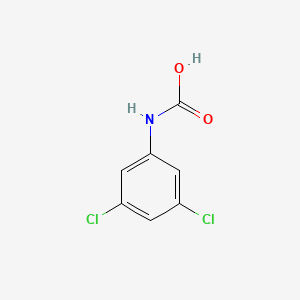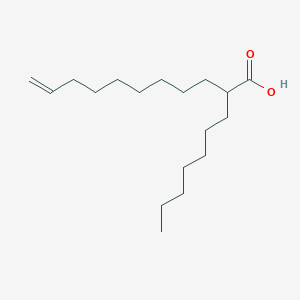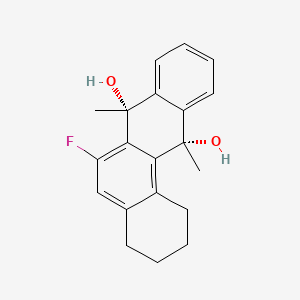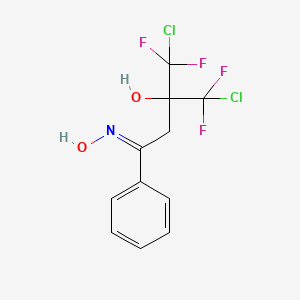
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is a complex organic compound with the molecular formula C5H5Cl2F4NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an oxime functional group, which is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
The synthesis of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, hydroxylation, and oximation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The oxime group can be reduced to an amine.
Applications De Recherche Scientifique
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal oxime These compounds share structural similarities but differ in their functional groups and reactivity.
Propriétés
Numéro CAS |
100700-40-1 |
|---|---|
Formule moléculaire |
C11H9Cl2F4NO2 |
Poids moléculaire |
334.09 g/mol |
Nom IUPAC |
(4Z)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-hydroxyimino-4-phenylbutan-2-ol |
InChI |
InChI=1S/C11H9Cl2F4NO2/c12-10(14,15)9(19,11(13,16)17)6-8(18-20)7-4-2-1-3-5-7/h1-5,19-20H,6H2/b18-8- |
Clé InChI |
KVKALHJOIUZSJD-LSCVHKIXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/CC(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


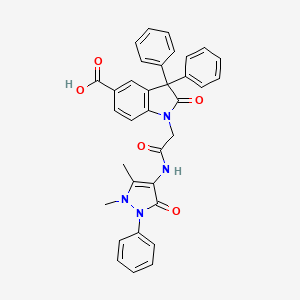



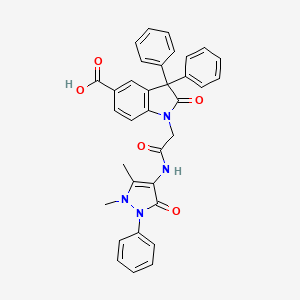
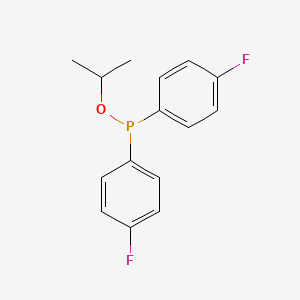
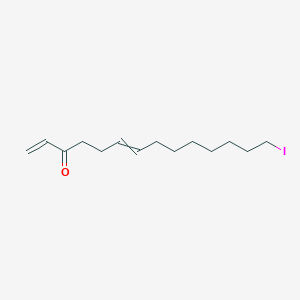
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
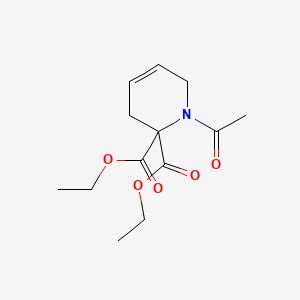
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
